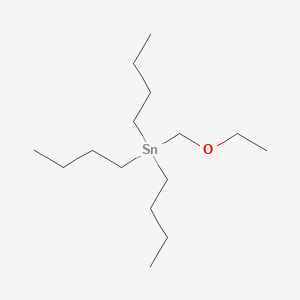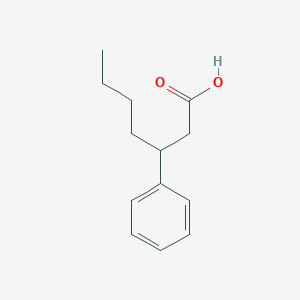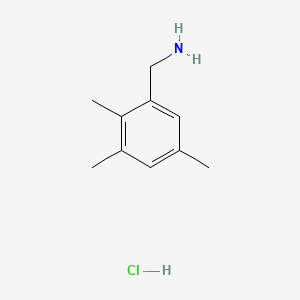
1-(2,3,5-Trimethylphenyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,5-Trimethylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C10H16ClN. It is a derivative of methanamine, where the methanamine group is attached to a 2,3,5-trimethylphenyl ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,5-Trimethylphenyl)methanamine hydrochloride typically involves the reaction of 2,3,5-trimethylbenzaldehyde with an amine source under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: 2,3,5-trimethylbenzaldehyde is reacted with methanamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 1-(2,3,5-Trimethylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
1-(2,3,5-Trimethylphenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2,3,5-Trimethylphenyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
類似化合物との比較
- 1-(2,4,5-Trimethylphenyl)methanamine hydrochloride
- 1-(2,3,4-Trimethylphenyl)methanamine hydrochloride
- 1-(2,5-Dimethylphenyl)methanamine hydrochloride
Comparison: 1-(2,3,5-Trimethylphenyl)methanamine hydrochloride is unique due to the specific positioning of the methyl groups on the aromatic ring. This structural arrangement can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs. The presence of three methyl groups in the 2, 3, and 5 positions can lead to steric hindrance and electronic effects that differentiate it from other similar compounds.
特性
分子式 |
C10H16ClN |
|---|---|
分子量 |
185.69 g/mol |
IUPAC名 |
(2,3,5-trimethylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-7-4-8(2)9(3)10(5-7)6-11;/h4-5H,6,11H2,1-3H3;1H |
InChIキー |
QVKLWQKPLDWNMT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)CN)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


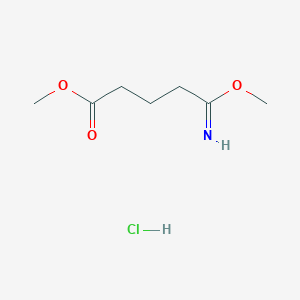
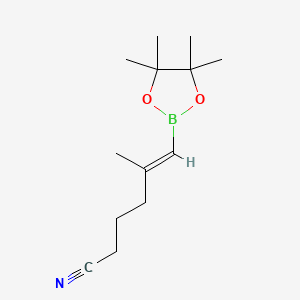
![2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13461822.png)
![1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid](/img/structure/B13461828.png)
![1H,2H,3H-pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13461835.png)
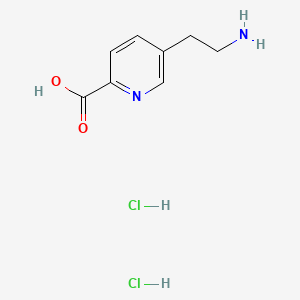
![tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13461845.png)
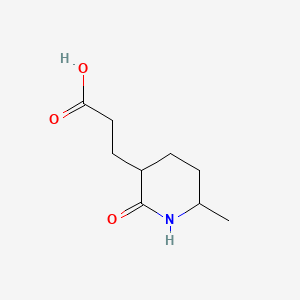
![2-{[(Tert-butoxy)carbonyl]amino}-3-(cyclohex-2-en-1-yl)propanoic acid](/img/structure/B13461860.png)
![2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole](/img/structure/B13461865.png)
